4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
The compound 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a carboxamide linkage to a 6-nitrobenzothiazole moiety and a 2-methylphenyl substituent. Its structural complexity arises from the combination of electron-withdrawing (nitro, benzothiazole) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5S/c1-11-5-3-4-6-14(11)24-17(26)10-15(30-2)18(23-24)19(27)22-20-21-13-8-7-12(25(28)29)9-16(13)31-20/h3-10H,1-2H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOENGXYDZZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a unique structure that integrates various pharmacophores, potentially leading to diverse biological activities. This article aims to explore its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Dihydropyridazine core : Known for various biological activities, including antimicrobial and anticancer properties.
- Benzothiazole moiety : Often associated with significant biological activities such as anticancer and antimicrobial effects.
- Methoxy and nitro substituents : These groups can enhance the lipophilicity and biological activity of the molecule.
Structure Representation
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. The incorporation of a benzothiazole group in compounds has been associated with enhanced cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In a comparative study, compounds similar to this compound were evaluated for their antitumor activity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications in the benzothiazole structure significantly influenced the cytotoxicity levels:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10.5 |
| B | A549 | 12.3 |
| C | HeLa | 8.7 |
The compound demonstrated promising IC50 values, suggesting its potential as a lead candidate for further development in anticancer therapy .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively documented. In vitro studies have shown that certain modifications can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | Staphylococcus aureus | 15.62 µg/mL |
| E | Escherichia coli | 25.00 µg/mL |
| F | Candida albicans | 20.00 µg/mL |
These findings indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
The proposed mechanism of action for compounds with similar structures often involves the inhibition of key enzymes or interference with cellular processes critical for microbial survival or cancer cell proliferation. For instance, benzothiazole derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in both bacteria and cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the substituents on the benzothiazole ring can significantly impact potency and selectivity.
Key Findings
- Nitro Group Positioning : The position of nitro groups on the benzothiazole ring can enhance or diminish activity depending on steric hindrance and electronic effects.
- Methoxy Substitution : The presence of methoxy groups has been correlated with increased lipophilicity, enhancing cellular uptake.
- Dihydropyridazine Core Modifications : Alterations in this core can lead to variations in pharmacokinetics and toxicity profiles.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
Heterocyclic Diversity
Molecular Weight and Drug-Likeness
Research Findings and Limitations
- Biological Activity : Nitrobenzothiazoles are associated with antiparasitic and anticancer activity, but the 2-methylphenyl group in the target compound may sterically hinder target interactions compared to smaller substituents in analogs .
- Data Gaps : Physical properties (e.g., solubility, melting point) and in vitro/in vivo studies are unavailable for the target compound and most analogs, limiting direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
